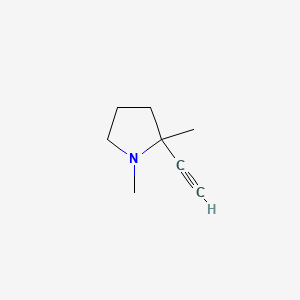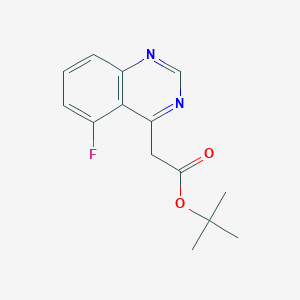
3-Amino-5-(5-bromo-3-pyridyl)pyrazole Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32876566 is a chemical compound with a unique structure and properties that make it significant in various scientific fields. It is known for its applications in synthetic chemistry, biological research, and industrial processes. The compound’s molecular structure allows it to participate in a range of chemical reactions, making it a versatile tool for researchers and industry professionals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876566 typically involves a multi-step process that includes the preparation of intermediate compounds. The initial step often involves the reaction of a primary substrate with a suitable reagent under controlled conditions. This is followed by purification and further chemical modifications to achieve the desired compound. Common reagents used in the synthesis include strong acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and time, are carefully optimized to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of MFCD32876566 is scaled up using large reactors and automated systems. The process involves continuous monitoring and control of reaction parameters to maintain consistency and quality. Industrial methods may also include the use of catalysts to enhance reaction rates and reduce energy consumption. The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: MFCD32876566 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
MFCD32876566 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of MFCD32876566 involves its interaction with specific molecular targets The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events The pathways involved may include signal transduction, gene expression, and metabolic regulation
Comparaison Avec Des Composés Similaires
MFCD32876566 can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include:
Compound A: Known for its high reactivity in substitution reactions.
Compound B: Exhibits strong oxidizing properties and is used in similar applications.
Compound C: Shares a similar molecular framework but differs in its functional groups, leading to distinct chemical behavior.
The uniqueness of MFCD32876566 lies in its specific combination of functional groups and molecular structure, which confer unique reactivity and application potential.
Propriétés
Formule moléculaire |
C8H8BrClN4 |
|---|---|
Poids moléculaire |
275.53 g/mol |
Nom IUPAC |
5-(5-bromopyridin-3-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H7BrN4.ClH/c9-6-1-5(3-11-4-6)7-2-8(10)13-12-7;/h1-4H,(H3,10,12,13);1H |
Clé InChI |
ZIRGNZZGEAKOHS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1Br)C2=CC(=NN2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine](/img/structure/B13708182.png)



![5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B13708217.png)




![6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13708259.png)


